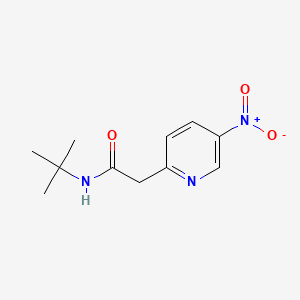

N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide

Description

Properties

IUPAC Name |

N-tert-butyl-2-(5-nitropyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-11(2,3)13-10(15)6-8-4-5-9(7-12-8)14(16)17/h4-5,7H,6H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNEIYPZSICGVHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CC1=NC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682465 | |

| Record name | N-tert-Butyl-2-(5-nitropyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255574-51-6 | |

| Record name | 2-Pyridineacetamide, N-(1,1-dimethylethyl)-5-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-tert-Butyl-2-(5-nitropyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide typically involves the reaction of 2-(5-nitropyridin-2-yl)acetic acid with tert-butylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed:

Oxidation: Nitroso or hydroxylamine derivatives

Reduction: Amino derivatives

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that N-Tert-butyl-2-(5-nitropyridin-2-yl)acetamide exhibits significant antimicrobial properties. Studies have shown that it effectively inhibits the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus : Minimum inhibitory concentration (MIC) was found to be 32 µg/mL.

- Escherichia coli : MIC recorded at 64 µg/mL.

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against cancer cell lines. Notably:

- MCF-7 Breast Cancer Cells : Demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of exposure .

Anti-inflammatory Properties

In inflammation models, this compound has shown promising results:

- In LPS-stimulated macrophages, treatment resulted in a reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% compared to controls .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can be utilized to develop various derivatives that may possess enhanced biological activities or novel properties. Its ability to act as a building block for more complex molecules is particularly valuable in drug discovery and development.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Case Study 1: Antimicrobial Efficacy

Objective : To assess the efficacy against Gram-positive and Gram-negative bacteria.

Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively.

Case Study 2: Cytotoxicity Assessment

Objective : To evaluate cytotoxic effects on human breast cancer cells (MCF-7).

Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after treatment.

Case Study 3: Inflammation Model Study

Objective : To investigate the anti-inflammatory properties using LPS-stimulated macrophages.

Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Mechanism of Action

The mechanism of action of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the nitro group and the tert-butyl group can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Table 1: Structural Features of Selected N-Tert-butyl Acetamide Derivatives

Key Observations :

- The nitro group at the 5-position in the target compound distinguishes it from derivatives with electron-donating groups (e.g., dimethylamino in 5h/5i) or halogen substituents (e.g., 2-fluorophenyl in II-51).

- Compared to trifluoroacetamide derivatives (), the tert-butyl group in the target compound may improve lipophilicity and steric bulk, impacting pharmacokinetic properties.

Key Observations :

- High-yielding multicomponent reactions (e.g., 95% for II-51) suggest efficient routes for structurally related acetamides .

Physical and Spectroscopic Properties

Table 3: Physical Properties of Analogues

Key Observations :

- The nitro group in the target compound may reduce solubility in nonpolar solvents compared to dimethylamino-substituted analogues (e.g., 5h/5i).

- Higher melting points in pyrenyl- or naphthyl-containing derivatives (e.g., 5i: 217–219°C) suggest increased crystallinity due to aromatic stacking .

Biological Activity

N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide (NTBPA) is an organic compound that has garnered attention for its biological activity, particularly in the context of antifungal properties. This article delves into its mechanisms of action, biochemical pathways, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

NTBPA is characterized by the following chemical structure:

- Molecular Formula : C₁₁H₁₅N₃O₃

- Molecular Weight : 233.26 g/mol

- CAS Number : 53217425

The compound features a tert-butyl group attached to an acetamide, with a nitropyridine moiety that contributes to its biological activity.

Target of Action

NTBPA has demonstrated potent activity against various species of Candida, including multidrug-resistant strains. Its effectiveness is attributed to its interaction with cellular components of the fungi, disrupting their normal functions.

Mode of Action

The primary mode of action involves:

- Disruption of Cell Membrane Integrity : NTBPA interferes with the cell membrane's composition, particularly affecting sterol levels, which are crucial for membrane stability.

- Inhibition of Multidrug Efflux Pumps : The compound may inhibit efflux pumps that are responsible for drug resistance in fungi, thereby enhancing its antifungal efficacy.

Biochemical Pathways

NTBPA's interference with Candida spp. leads to:

- Impaired Nutrient Uptake : The disruption in membrane integrity affects the transport of essential nutrients into the cell.

- Inhibition of Waste Removal : Accumulation of metabolic waste products further stresses the fungal cells.

- Cell Division Disruption : The overall impact on membrane and cellular processes results in inhibited growth and proliferation of fungal cells.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity of NTBPA compared to structurally similar compounds:

| Compound Name | Antifungal Activity | Structural Features |

|---|---|---|

| This compound | High | Tert-butyl group enhances lipophilicity |

| 2-(5-nitropyridin-2-yl)acetamide | Moderate | Lacks tert-butyl group |

| N-(1,1-dimethylethyl)-5-nitro-2-pyridineacetamide | Low | Less stable due to absence of tert-butyl |

Case Studies and Research Findings

-

Antifungal Efficacy Study :

- A study evaluated NTBPA against various Candida strains, revealing a minimum inhibitory concentration (MIC) as low as 0.5 μg/mL for resistant strains. This highlights NTBPA's potential as a therapeutic agent against difficult-to-treat fungal infections.

- Mechanistic Insights :

- Toxicity Profile :

Q & A

Q. What are the established synthetic routes for N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting tert-butyl cyanoacetate derivatives with 5-nitropyridine-2-carbaldehyde in the presence of a base (e.g., NaH or K₂CO₃) and polar aprotic solvents like DMF or THF . Optimization of reaction conditions (e.g., temperature, solvent choice) can improve yields. For example, using K₂CO₃ in THF at 60°C yields ~70% product, while NaH in DMF may increase reactivity but requires strict anhydrous conditions .

| Reaction Component | Example Conditions | Yield |

|---|---|---|

| Base: K₂CO₃ | THF, 60°C, 12 h | 70% |

| Base: NaH | DMF, 0°C → RT, 6 h | 85% |

Q. How is the compound characterized post-synthesis?

Structural confirmation relies on spectroscopic techniques:

- ¹H/¹³C NMR : Key peaks include tert-butyl protons (δ ~1.2 ppm, singlet) and pyridine ring protons (δ 7.5–8.5 ppm). The acetamide carbonyl (C=O) appears at ~170 ppm in ¹³C NMR .

- IR Spectroscopy : Stretching vibrations for nitro (1520–1350 cm⁻¹) and amide (1650–1600 cm⁻¹) groups confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 263.25) validate molecular weight .

Q. What are the key functional groups influencing reactivity?

- Nitro group (NO₂) : Susceptible to reduction (e.g., catalytic hydrogenation to NH₂) or electrophilic substitution on the pyridine ring .

- Acetamide moiety : Hydrolyzes under acidic/basic conditions to yield carboxylic acids or amines .

- Tert-butyl group : Provides steric hindrance, affecting reaction kinetics in nucleophilic environments .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

Conflicting NMR or IR results often arise from impurities, tautomerism, or solvent effects. Strategies include:

- Cross-validation : Compare data with structurally similar compounds (e.g., tert-butyl pyridine derivatives) .

- Advanced techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks or X-ray crystallography for absolute configuration .

- Computational modeling : DFT calculations predict NMR chemical shifts, aiding peak assignment .

Q. What experimental designs optimize yield and purity in large-scale synthesis?

- DoE (Design of Experiments) : Vary parameters (solvent, temperature, stoichiometry) systematically. For example, THF may enhance solubility but reduce reaction rates compared to DMF .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product .

- Scale-up challenges : Monitor exothermic reactions (e.g., NaH-mediated steps) to prevent decomposition .

Q. How can researchers design in vivo studies to evaluate biological activity?

- Pharmacokinetics : Radiolabel the compound (e.g., ¹¹C or ¹⁸F isotopes) for PET imaging, as demonstrated with related V1BR antagonists .

- Dose-response assays : Use rodent models to assess receptor binding affinity (e.g., IC₅₀ values) and toxicity thresholds .

- Metabolite analysis : LC-MS/MS identifies degradation products, particularly from nitro group reduction .

Q. What mechanisms explain conflicting data in pharmacological studies?

Discrepancies in bioactivity may arise from:

- Species-specific metabolism : Rodent vs. human liver enzymes differentially reduce nitro groups .

- Off-target effects : Screen against related receptors (e.g., V1A, oxytocin receptors) to confirm selectivity .

- Redox cycling : Nitro intermediates generate reactive oxygen species (ROS), complicating cytotoxicity assays .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.